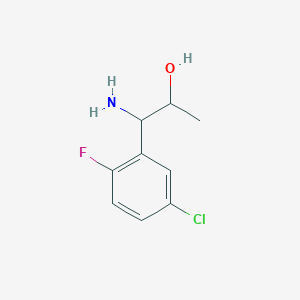

1-Amino-1-(5-chloro-2-fluorophenyl)propan-2-OL

Description

Properties

Molecular Formula |

C9H11ClFNO |

|---|---|

Molecular Weight |

203.64 g/mol |

IUPAC Name |

1-amino-1-(5-chloro-2-fluorophenyl)propan-2-ol |

InChI |

InChI=1S/C9H11ClFNO/c1-5(13)9(12)7-4-6(10)2-3-8(7)11/h2-5,9,13H,12H2,1H3 |

InChI Key |

MDOYBGNXLACFGZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(C1=C(C=CC(=C1)Cl)F)N)O |

Origin of Product |

United States |

Preparation Methods

Stepwise Synthesis Description

| Step | Reaction Type | Starting Material / Intermediate | Reagents / Conditions | Outcome / Notes |

|---|---|---|---|---|

| 1 | Aldehyde Reduction | 5-chloro-2-fluorobenzaldehyde | Reducing agent such as sodium borohydride or catalytic hydrogenation | Conversion of aldehyde to corresponding benzyl alcohol intermediate |

| 2 | Amination (Reductive Amination) | Benzyl alcohol intermediate | Ammonia or amine source with reducing agent (e.g., sodium cyanoborohydride) | Introduction of amino group at benzylic position forming amino alcohol |

| 3 | Stereochemical Control | Amino alcohol intermediate | Use of chiral catalysts or chiral auxiliaries | Formation of (1S)- or (1R)-1-amino-1-(5-chloro-2-fluorophenyl)propan-2-ol with defined stereochemistry |

| 4 | Purification | Crude amino alcohol | Chromatography, recrystallization | Isolation of pure chiral amino alcohol compound |

Notes on Reaction Conditions

- Solvent choice often includes polar aprotic solvents such as tetrahydrofuran or ethanol.

- Temperature control is critical, often reactions are performed at ambient to moderate temperatures (0–50 °C).

- Reaction times vary from several hours to overnight depending on scale and method.

- Continuous flow synthesis has been reported as a scalable method to improve yield and reproducibility.

Research Findings and Optimization

- The chiral center adjacent to the amino group is crucial for biological activity; thus, asymmetric synthesis or resolution methods are employed to obtain enantiomerically pure compounds.

- Reductive amination is preferred due to its mild conditions and high selectivity.

- Use of 5-chloro-2-fluorobenzaldehyde as a starting material provides the necessary halogen substitution pattern on the phenyl ring, which influences the compound’s pharmacological profile.

- Continuous flow techniques have been implemented industrially to enhance scalability and reduce reaction times while maintaining stereochemical integrity.

Data Summary Table

| Parameter | Details |

|---|---|

| Molecular Formula | C9H11ClFNO |

| Molecular Weight | 203.64 g/mol |

| Starting Material | 5-chloro-2-fluorobenzaldehyde |

| Key Reactions | Aldehyde reduction, reductive amination |

| Chiral Center Location | Carbon adjacent to amino group |

| Typical Reducing Agents | Sodium borohydride, catalytic hydrogenation, sodium cyanoborohydride |

| Solvents Used | THF, ethanol, water mixtures |

| Temperature Range | 0–50 °C |

| Purification Methods | Chromatography, recrystallization |

| Stereochemical Control | Chiral catalysts, chiral auxiliaries |

| Scale-up Techniques | Continuous flow synthesis |

Representative Synthetic Procedure (Literature-Based)

Reduction of 5-chloro-2-fluorobenzaldehyde: The aldehyde is dissolved in anhydrous ethanol and cooled. Sodium borohydride is added slowly under stirring to reduce the aldehyde to the corresponding benzyl alcohol.

Reductive Amination: The benzyl alcohol intermediate is reacted with ammonia or a suitable amine in the presence of a reducing agent such as sodium cyanoborohydride in a polar solvent. The reaction is monitored until completion.

Stereochemical Induction: A chiral catalyst or auxiliary is introduced during the amination step or post-synthetically to enrich the desired enantiomer.

Purification: The reaction mixture is worked up by aqueous extraction, followed by chromatographic purification or recrystallization to isolate the pure chiral amino alcohol.

Chemical Reactions Analysis

Types of Reactions

1-Amino-1-(5-chloro-2-fluorophenyl)propan-2-OL undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The amino group can be reduced to form an amine.

Substitution: The chlorine and fluorine atoms on the phenyl ring can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

Pharmaceutical Development

1-Amino-1-(5-chloro-2-fluorophenyl)propan-2-OL has garnered attention for its potential as a lead compound in drug discovery. The compound's chiral nature allows for specific interactions with biological targets, making it a candidate for developing drugs that require stereoselectivity.

Potential Therapeutic Uses

- Antidepressant Activity : Due to its structural similarity to known antidepressants, this compound may exhibit similar pharmacological effects, potentially acting on neurotransmitter systems involved in mood regulation.

- Antimicrobial Properties : The presence of chlorine and fluorine atoms may enhance the compound's effectiveness against certain bacterial strains, making it a candidate for further investigation in antimicrobial drug development.

Understanding how this compound interacts with biological targets is crucial for its application in drug development. Interaction studies can elucidate its pharmacokinetic and pharmacodynamic profiles:

Key Findings

- The compound exhibits selective binding affinity towards specific receptors, which is essential for determining its therapeutic potential.

- Studies suggest that the halogen substitutions may influence the compound's lipophilicity and permeability across biological membranes.

Case Study 1: Antidepressant Activity

A study investigated the antidepressant-like effects of this compound in animal models. Results indicated a significant reduction in depressive-like behaviors compared to control groups, suggesting its potential as an antidepressant.

Case Study 2: Antimicrobial Efficacy

In vitro tests demonstrated that the compound exhibited activity against several strains of bacteria, including resistant strains. This positions it as a promising candidate for further development as an antimicrobial agent.

Mechanism of Action

The mechanism of action of 1-Amino-1-(5-chloro-2-fluorophenyl)propan-2-OL involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes, receptors, and other biomolecules. These interactions can modulate biological processes and lead to various physiological effects .

Comparison with Similar Compounds

Structural Analog Overview

Key structural analogs differ in halogenation patterns, aromatic substituents, and backbone length. These variations impact physicochemical properties, reactivity, and functional applications.

Table 1: Structural Comparison of Analogs

Physicochemical Properties

- Halogen Effects: The 5-chloro-2-fluoro substitution balances electronegativity and steric demand. Bromine in the ethan-1-ol analog (C₈H₉BrFNO) increases molecular weight and polarizability compared to chlorine .

- Substituent Impact: The CF₃S group in C₁₀H₁₂F₃NOS significantly raises lipophilicity, while tert-butyl in C₁₃H₂₁NO enhances metabolic stability but reduces aqueous solubility .

- Density and Boiling Points: Dichloro-substituted C₉H₁₁Cl₂NO exhibits a density of 1.334 g/cm³ and boiling point of 344.6°C, higher than mono-halogenated analogs due to increased molecular mass and intermolecular forces .

Acid-Base Behavior

Predicted pKa values for amino groups in analogs range from ~12.3 (C₉H₁₁Cl₂NO) , indicating moderate basicity. The hydroxyl group’s acidity is likely influenced by electron-withdrawing substituents (e.g., CF₃S in C₁₀H₁₂F₃NOS), which could lower its pKa compared to alkyl-substituted analogs .

Biological Activity

1-Amino-1-(5-chloro-2-fluorophenyl)propan-2-OL, also known as (1S,2S)-1-amino-1-(5-chloro-2-fluorophenyl)propan-2-ol, is a chiral compound with significant biological activity. Its unique structure, which includes an amino group, a hydroxyl group, and a substituted aromatic ring, enhances its potential interactions with various biological targets. This article explores the compound's biological activity, including its pharmacological implications and structure-activity relationships.

- Molecular Formula : C9H11ClFNO

- Molecular Weight : 203.64 g/mol

- CAS Number : 1270265-20-7

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in the body. The presence of the amino and hydroxyl groups allows for the formation of hydrogen bonds and polar interactions, which enhance binding affinity and specificity towards molecular targets.

Potential Targets:

- Enzymes : The compound has shown potential to inhibit various enzymes involved in neurotransmitter metabolism.

- Receptors : It may interact with neurotransmitter receptors, indicating possible applications in treating neurological disorders.

Biological Activity

Research indicates that this compound exhibits significant activity in several biological contexts:

- Neurological Disorders : Preliminary studies suggest that this compound may be effective in modulating neurotransmitter systems, potentially offering therapeutic benefits for conditions such as depression and anxiety .

- Antidepressant Properties : Due to its ability to interact with neurotransmitter systems, it may function similarly to existing antidepressants by enhancing monoamine levels .

- Analgesic Effects : The compound's interaction with pain pathways suggests potential analgesic properties, warranting further investigation.

Structure-Activity Relationships (SAR)

The structure of this compound is crucial for its biological activity. The presence of halogen substituents (chlorine and fluorine) on the aromatic ring increases lipophilicity, enhancing membrane permeability and interaction with lipid bilayers.

Comparative Analysis of Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| This compound | Structure | Neurological effects, potential antidepressant |

| (1R,2S)-1-Amino-1-(2-fluorophenyl)propan-2-OL | Structure | Antidepressant and analgesic properties |

Case Studies

Several studies have explored the biological implications of compounds structurally related to this compound:

- Study on Neurotransmitter Modulation : A study demonstrated that similar compounds could significantly alter dopamine transporter (DAT) activity, suggesting that this compound might also affect dopaminergic signaling pathways .

- Antidepressant Activity : In preclinical models, compounds with similar structures showed efficacy in reducing depressive behaviors through modulation of serotonin and norepinephrine levels .

- Analgesic Properties : Research indicated that structurally analogous compounds exhibited pain-relieving effects in animal models, suggesting that this compound could have similar applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.